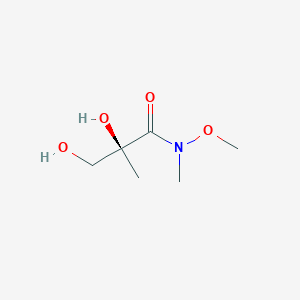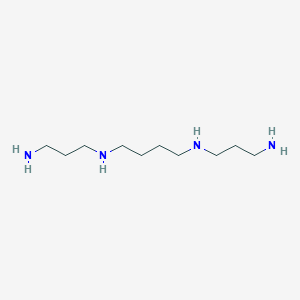![molecular formula C4H10Cl3NbO2 B022228 Niobium,trichloro[1,2-di(methoxy-kO)ethane]- CAS No. 110615-13-9](/img/structure/B22228.png)
Niobium,trichloro[1,2-di(methoxy-kO)ethane]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Niobium,trichloro[1,2-di(methoxy-kO)ethane]- is a coordination complex with the chemical formula NbCl3 · CH3OCH2CH2OCH3This compound is a niobium-based coordination complex where niobium is in the +3 oxidation state, coordinated with three chloride ions and one molecule of 1,2-dimethoxyethane .
準備方法
Synthetic Routes and Reaction Conditions
Niobium,trichloro[1,2-di(methoxy-kO)ethane]- can be synthesized by the reduction of niobium pentachloride (NbCl5) in the presence of 1,2-dimethoxyethane. A common reducing agent used in this process is tributyltin hydride (Bu3SnH). The reaction proceeds as follows :
NbCl5+2Bu3SnH+MeOCH2CH2OMe→NbCl3(MeOCH2CH2OMe)+2Bu3SnCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
Niobium,trichloro[1,2-di(methoxy-kO)ethane]- undergoes various types of chemical reactions, including:
Oxidation: The niobium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the niobium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield niobium(V) compounds, while reduction may produce niobium(I) or niobium(II) species .
科学的研究の応用
Niobium,trichloro[1,2-di(methoxy-kO)ethane]- has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other niobium complexes and as a catalyst in various organic reactions.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including superconductors and specialized alloys
作用機序
The mechanism of action of niobium,trichloro[1,2-di(methoxy-kO)ethane]- involves coordination chemistry principles. The niobium center can interact with various substrates through its vacant coordination sites, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates .
類似化合物との比較
Similar Compounds
- Niobium(V) chloride (NbCl5)
- Niobium(IV) chloride tetrahydrofuran complex
- Ammonium niobate(V) oxalate hydrate
- Tris(diethylamido)(tert-butylimido)niobium(V)
- Niobium(V) oxide
- Niobium(V) ethoxide
Uniqueness
Niobium,trichloro[1,2-di(methoxy-kO)ethane]- is unique due to its specific coordination environment and the presence of 1,2-dimethoxyethane as a ligand. This unique coordination allows it to participate in specific catalytic and synthetic applications that other niobium compounds may not be suitable for .
特性
CAS番号 |
110615-13-9 |
|---|---|
分子式 |
C4H10Cl3NbO2 |
分子量 |
289.38 g/mol |
IUPAC名 |
1,2-dimethoxyethane;trichloroniobium |
InChI |
InChI=1S/C4H10O2.3ClH.Nb/c1-5-3-4-6-2;;;;/h3-4H2,1-2H3;3*1H;/q;;;;+3/p-3 |
InChIキー |
SBSZUBUHOUKQMN-UHFFFAOYSA-K |
SMILES |
COCCOC.[Cl-].[Cl-].[Cl-].[Nb+3] |
正規SMILES |
COCCOC.Cl[Nb](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B22169.png)
![(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide](/img/structure/B22179.png)


![(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B22187.png)


